2-(N'-hydroxycarbamimidoyl)-N-methylacetamide
Overview
Description
2-(N’-hydroxycarbamimidoyl)-N-methylacetamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a hydroxycarbamimidoyl group attached to an N-methylacetamide backbone, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(N’-hydroxycarbamimidoyl)-N-methylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as N-methylacetamide and hydroxylamine.
Reaction Conditions: The key step involves the reaction of N-methylacetamide with hydroxylamine under acidic or basic conditions to form the hydroxycarbamimidoyl intermediate.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: While specific industrial production methods for 2-(N’-hydroxycarbamimidoyl)-N-methylacetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and implementing efficient purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(N’-hydroxycarbamimidoyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxycarbamimidoyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products:
Oxidation Products: Oximes, nitriles.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(N’-hydroxycarbamimidoyl)-N-methylacetamide has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of peptidomimetics and other bioactive compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Research explores its use in drug development, particularly for its potential as a prodrug or in the design of novel therapeutic agents.
Industry: It may be used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism by which 2-(N’-hydroxycarbamimidoyl)-N-methylacetamide exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, particularly those involved in metabolic pathways, potentially inhibiting their activity.
Pathways Involved: It may affect pathways related to nitric oxide release, given its structural similarity to known nitric oxide donors.
Comparison with Similar Compounds
- 2-(N’-hydroxycarbamimidoyl)benzamide
- N-hydroxy-N’-methylcarbamimidoyl derivatives
Comparison:
- Structural Differences: While similar compounds may share the hydroxycarbamimidoyl group, differences in the backbone structure (e.g., benzamide vs. acetamide) can lead to variations in reactivity and biological activity.
- Uniqueness: 2-(N’-hydroxycarbamimidoyl)-N-methylacetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of 2-(N’-hydroxycarbamimidoyl)-N-methylacetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3Z)-3-amino-3-hydroxyimino-N-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c1-6-4(8)2-3(5)7-9/h9H,2H2,1H3,(H2,5,7)(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMCKSRVDHXJCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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